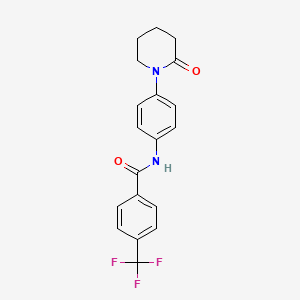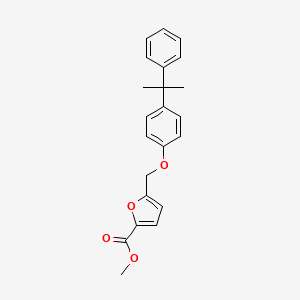
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide often involves multi-step processes starting from basic organic or inorganic substrates. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, indicating the complexity and specificity of synthesis routes in creating such compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide is characterized using various analytical techniques, including X-ray diffraction, NMR, and computational methods like DFT calculations. These analyses provide insights into the bond lengths, angles, and overall geometry, which are critical for understanding the compound's reactivity and interaction with biological targets. Studies such as the X-ray structure characterization and DFT calculations of antipyrine derivatives illustrate the importance of structural analysis in predicting and rationalizing the chemical behavior of such compounds (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide and its analogs encompasses a range of reactions, including but not limited to, carbonylation, halogenation, and coupling reactions. These reactions are pivotal in modifying the compound for specific uses, such as in the development of pharmacologically active molecules. The synthesis and characterization of tritium-labeled compounds, for example, highlight the adaptability and potential for creating radiolabeled derivatives for research applications (Hong et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of substituted benzamides, similar in structure to N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Intramolecular Oxidative Coupling
The intramolecular oxidative C–O coupling of N-phenyl benzamides, which shares a functional group similarity with the compound of interest, was achieved under metal-free conditions, producing benzoxazole products in high yields (Zhengsen Yu et al., 2012).
Histone Deacetylase Inhibition
N-Phenyl benzamide derivatives, structurally related to the compound of interest, have been identified as isotype-selective histone deacetylase (HDAC) inhibitors. These inhibitors block cancer cell proliferation and induce several biochemical changes leading to cell cycle arrest and apoptosis, highlighting their potential as anticancer drugs (Nancy Z. Zhou et al., 2008).
Polymer Synthesis
Research into the synthesis of well-defined aramide and block copolymers containing aramide units with low polydispersity utilized phenyl benzamides as intermediates. This work demonstrates the applicability of such compounds in the development of advanced materials with specific molecular weight and structural characteristics (T. Yokozawa et al., 2002).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with a structural moiety similar to the compound of interest, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Modifications in the benzamide part of these derivatives led to substantial increases in activity, offering insights into the development of potent inhibitors for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Mecanismo De Acción
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .
Mode of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . The compound inhibits both free and prothrombinase-bound FXa activity, leading to a rapid onset of FXa inhibition .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound’s action affects the coagulation pathway and its downstream effects, including thrombus formation and related thromboembolic diseases .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide results in reduced thrombin generation and platelet aggregation . This leads to a dose-dependent antithrombotic efficacy in pre-clinical studies, without excessive increases in bleeding times . The compound’s action thus has potential therapeutic implications for the prevention and treatment of various thromboembolic diseases .
Action Environment
Propiedades
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-6-4-13(5-7-14)18(26)23-15-8-10-16(11-9-15)24-12-2-1-3-17(24)25/h4-11H,1-3,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQTSYCNIIAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)